molecular formula C20H16N2O3 B5888952 N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide

Cat. No.: B5888952
M. Wt: 332.4 g/mol
InChI Key: ZFOHHGPJVGYYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1,1'-Biphenyl]-2-yl}-2-methyl-3-nitrobenzamide is a synthetic biphenyl derivative incorporating a benzamide core. Compounds based on the biphenyl scaffold are extensively utilized in medicinal chemistry and organic synthesis due to their versatility as intermediates and their presence in various biologically active molecules . The biphenyl structure is a fundamental backbone found in numerous marketed drugs and natural products, contributing to activities such as anti-inflammatory, antifungal, antibacterial, and antitumor effects . The benzamide group is a common pharmacophore in drug discovery, often associated with a range of pharmacological activities. This compound is classified as a benzamide analog. Researchers exploring the structure-activity relationships of ion channel blockers may find this compound of particular interest, as structurally related N-alkylbenzamide analogs have been reported to exhibit potent inhibitory activity against potassium channels like Kv1.3 . Its structure, featuring a nitro group and a methyl substituent on the benzamide ring, along with the rotationally restricted biphenyl system, makes it a valuable building block for developing novel chemical entities and probing biological mechanisms. The synthesis of such biphenyl derivatives can be achieved through several modern catalytic methods, including the Suzuki-Miyaura, Ullmann, and Kumada cross-coupling reactions, which are reliable for constructing the biaryl core . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHHGPJVGYYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of N 1,1 Biphenyl 2 Yl 2 Methyl 3 Nitrobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

No published DFT studies specifically detailing the optimized molecular geometry, bond lengths, bond angles, or electronic properties such as dipole moment and total energy for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

There is no available data from quantum chemical calculations that describe the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such data is crucial for understanding its chemical reactivity and electronic transitions.

Electrostatic Potential Surface (EPS) Mapping

No studies containing Electrostatic Potential Surface (EPS) maps for this compound were identified. An EPS map would typically illustrate the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

Conformational Analysis and Dynamic Simulations

Molecular Mechanics and Molecular Dynamics (MD) Simulations

A search for molecular mechanics or molecular dynamics simulation studies on this compound did not return any specific results. These simulations would provide insights into the molecule's dynamic behavior, stability, and interactions with its environment over time.

Conformational Landscape of the Biphenyl (B1667301) and Amide Linkage

There is no specific research available that explores the conformational landscape of the biphenyl moiety and the amide linkage in this compound. This analysis would be important for understanding the molecule's three-dimensional structure and its potential biological activity.

Torsional Energy Profiles and Rotational Barriers

The three-dimensional structure of this compound is largely defined by the torsional angles around three critical bonds: the C-C bond linking the two phenyl rings of the biphenyl moiety, the C-N amide bond, and the C-C bond between the benzamide (B126) carbonyl group and its phenyl ring.

Biphenyl C-C Bond Rotation: The rotation around the central C-C bond in biphenyls is a classic example of atropisomerism, where steric hindrance between substituents in the ortho positions can lead to high rotational barriers. In the parent biphenyl molecule, the barrier to rotation is relatively low. However, the presence of a bulky ortho-substituent, such as the 2-methyl-3-nitrobenzamide (B2758359) group in the target molecule, is expected to dramatically increase this barrier. nih.govresearchgate.net

Computational studies on similar ortho-substituted biphenyls, performed using ab initio and Density Functional Theory (DFT) methods, have shown that the energy barrier can increase significantly, often ranging from 10 to over 35 kcal/mol, depending on the size of the substituent. nih.govresearchgate.net For this compound, steric repulsion between the amide linkage and the opposing phenyl ring would dictate the torsional energy profile. The lowest energy conformation would feature a significant twist between the two phenyl rings, with the dihedral angle likely falling in the range of 60-90° to minimize steric clash. The transition state for rotation would occur at a dihedral angle of 0° (eclipsed conformation), representing a significant energy maximum.

Amide C-N and Aryl-Carbonyl C-C Bond Rotation: Rotation around the amide (N-C=O) bond is another crucial factor. Secondary N-aryl amides typically favor a trans conformation, where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond, as this minimizes steric hindrance. nsf.govresearchgate.net The barrier to rotation around this bond is substantial due to its partial double-bond character from resonance, but it can be influenced by substitution.

Furthermore, the rotation around the C-C bond connecting the benzamide phenyl ring to the carbonyl group is affected by the ortho-substituents on that ring (the methyl and nitro groups). Computational studies on ortho-substituted benzamides show that steric repulsion between the ortho-group and the amide oxygen can force the phenyl ring out of co-planarity with the amide group. nsf.govnih.gov In the case of this compound, the ortho-methyl group would create a significant steric clash, likely resulting in a non-planar arrangement between the benzamide ring and the amide functional group. This twisting would increase the rotational barrier around the C-C(O) axis. nsf.gov

Table 1: Representative Rotational Barriers in Related Molecular Scaffolds.
Molecular ScaffoldRotational BondTypical Rotational Barrier (kcal/mol)Controlling Factors
Ortho-Substituted BiphenylAryl-Aryl C-C10 - 35Steric hindrance of ortho-substituents nih.govscispace.com
Secondary N-Aryl AmideAmide C-N15 - 20Amide resonance, steric effects nsf.gov
Ortho-Substituted BenzamideAryl-C(O)5 - 19Steric repulsion between ortho-group and amide oxygen nsf.gov

Molecular Docking and Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein. This method can elucidate the binding mode and estimate the strength of the interaction, providing crucial insights for drug discovery and design. While specific docking studies for this compound are not publicly available, the methodology can be described based on studies of structurally related compounds, such as nitrobenzamide and biphenyl derivatives. researchgate.netijcce.ac.ir

Computational Modeling of Binding Pockets and Active Sites

The initial step in a molecular docking study involves the preparation of the target protein's structure. This is typically obtained from crystallographic data from the Protein Data Bank (PDB). The process involves:

Receptor Preparation: Removal of water molecules, co-ligands, and co-factors from the crystal structure.

Protonation: Addition of hydrogen atoms to the protein structure, assigning appropriate protonation states to amino acid residues at a physiological pH.

Defining the Binding Site: The binding pocket, or active site, is defined by identifying the amino acid residues that surround the location where a known inhibitor binds or by using grid-based algorithms that search for suitable cavities on the protein surface. A grid box is then generated around this defined site to guide the docking algorithm.

Prediction of Interaction Energies and Binding Modes

Once the target and ligand are prepared, a docking algorithm, such as AutoDock, is used to explore various possible conformations of the ligand within the defined binding site. nih.gov The algorithm samples different orientations and torsional angles of the ligand and scores each pose based on a scoring function. This function estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction.

For a molecule like this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors, forming interactions with polar residues in the active site. nih.govnih.gov

Hydrophobic Interactions: The four phenyl rings provide extensive nonpolar surface area for hydrophobic and π-stacking interactions with aromatic (e.g., Phenylalanine, Tyrosine) or aliphatic (e.g., Leucine, Valine) residues in the binding pocket.

The final output of a docking simulation provides a predicted binding energy and a visual model of the ligand's most stable binding pose, detailing the specific interactions that stabilize the ligand-protein complex.

Table 2: Predicted Interaction Data from a Hypothetical Docking Study.
ParameterPredicted Value/InteractionInvolved MoietyPotential Interacting Residues
Binding Energy (ΔG)-7 to -10 kcal/molEntire MoleculeOverall active site complementarity
Hydrogen Bond (Donor)1Amide N-HAsp, Glu, Carbonyl O of backbone
Hydrogen Bond (Acceptor)1-3Amide C=O, Nitro OSer, Thr, Asn, Gln, Arg
π-π Stacking2-4Biphenyl & Benzamide RingsPhe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug design.

Development of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of analogues of this compound, a wide range of descriptors would be calculated:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices (e.g., Wiener, Randić indices), molecular connectivity indices, and physicochemical properties like LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA).

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as solvent-accessible surface area, molecular volume, and dipole moment.

Studies on similar biphenyl carboxamide analogues have successfully used such descriptors to model analgesic and anti-inflammatory activities. medcraveonline.com

Statistical Modeling of Predicted Activity Profiles

After calculating descriptors for a set of molecules with known biological activities (the "training set"), a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the biological activity (dependent variable) to the most relevant molecular descriptors (independent variables). medcraveonline.com

The general form of an MLR model is: log(1/C) = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ where log(1/C) is the biological activity, D represents the molecular descriptors, and β are the regression coefficients.

The quality and predictive power of the resulting model are assessed using several statistical metrics:

Coefficient of Determination (R²): Indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit.

Cross-validation R² (Q²): Measures the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's ability to predict the activity of an independent set of compounds (the "test set") is evaluated to ensure its generalizability.

For a series of biphenyl carboxamides, a QSAR model could reveal, for instance, that higher lipophilicity (LogP) and specific spatial arrangements of aromatic rings are positively correlated with activity, guiding the design of more potent analogues. medcraveonline.com

Table 3: Key Components of a QSAR Model for Biphenyl Carboxamide Analogues.
ComponentDescriptionExample
Dependent VariableThe biological activity being modeled.log(IC₅₀) or log(BA)
Independent VariablesCalculated molecular descriptors.LogP, Molar Refractivity, Dipole Moment, Surface Area medcraveonline.com
Statistical MethodAlgorithm used to correlate descriptors with activity.Multiple Linear Regression (MLR) medcraveonline.com
Validation MetricsStatistical parameters to assess model quality.R² > 0.8, Q² > 0.5 medcraveonline.com

Advanced Mechanistic Studies of Molecular Interactions and Recognition

Investigation of Ligand-Receptor/Enzyme Interactions in In Vitro Research Systems

The interaction of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide with its molecular target, the protein Pirin, has been extensively studied using various in vitro systems. These studies have been crucial in confirming and characterizing the direct binding of the compound to its receptor.

Molecular Recognition Mechanisms via Binding Assays (e.g., fluorescence, SPR, ITC)

The primary technique employed to investigate the molecular recognition of this compound by Pirin has been Surface Plasmon Resonance (SPR). nih.govacs.orgnih.govresearchgate.net SPR is a label-free technology that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip. In these studies, recombinant human Pirin was immobilized, and the binding of the compound was measured.

The results from SPR analysis confirmed a high-affinity interaction between this compound and Pirin. nih.govnih.gov A representative SPR sensorgram and the corresponding binding isotherm demonstrated a clear concentration-dependent binding, which was fitted to a one-site specific binding model to determine the binding affinity. nih.govacs.org

Kinetic and Equilibrium Binding Characterization

The SPR experiments provided detailed kinetic and equilibrium binding data for the interaction between this compound and Pirin. The equilibrium dissociation constant (KD), a measure of binding affinity, was determined from the analysis of the sensorgrams at equilibrium.

CompoundTargetAssayBinding Affinity (KD)
This compound (CCT251236)PirinSurface Plasmon Resonance (SPR)44 nM

Biophysical Characterization of Target Engagement and Allosteric Modulation

To further understand the physical interaction between this compound and Pirin, X-ray crystallography was employed. This powerful technique provided a three-dimensional structure of the compound bound to its target protein, revealing the precise binding site and the key molecular interactions involved. nih.govnih.gov

The crystallographic data showed that the compound binds to a deep pocket within the Pirin protein. The potential for allosteric modulation has been suggested, as binding to this site could influence the protein's conformation and its interaction with other binding partners. nih.gov

Elucidation of Molecular Pathways and Cellular Responses via Chemical Probes

This compound was identified through a cell-based phenotypic screen designed to find inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. nih.govpharmaceutical-journal.comnih.gov This discovery positioned the compound as a valuable chemical probe for elucidating the molecular pathways regulated by HSF1.

The compound was shown to inhibit the HSF1-mediated induction of heat shock proteins, such as HSP72, in a dose-dependent manner in cancer cell lines. nih.govmedchemexpress.com Further studies using this chemical probe demonstrated that it does not directly bind to HSF1 but rather exerts its effect on the pathway through its high-affinity interaction with Pirin. nih.gov This finding has been instrumental in linking Pirin to the regulation of the HSF1-mediated stress response.

CompoundCell-Based AssayCell LineActivity (IC50)
This compound (CCT251236)Inhibition of HSF1-mediated HSP72 inductionSK-OV-319 nM
This compound (CCT251236)Growth Inhibition (pGI50)SK-OV-38.4 nM

Mechanism of Action Studies in Defined Biological Systems (e.g., isolated proteins, cell-free extracts)

Mechanism of action studies have primarily focused on the direct interaction with isolated, purified Pirin protein. As established through SPR and crystallography, this compound binds with high affinity to a specific pocket on Pirin. nih.govnih.gov This direct binding event is the foundational step in its mechanism of action.

While the compound was identified through a phenotypic screen for HSF1 pathway inhibition, biochemical assays against a panel of kinases, including CDK2 and CDK9, showed no significant inhibition, indicating a mechanism of action distinct from direct kinase inhibition. acs.org The collective evidence strongly supports a mechanism where the compound's binding to Pirin modulates the HSF1 stress response pathway, leading to the observed cellular phenotypes. nih.gov

Exploration of Structure Activity Relationships Sar for N 1,1 Biphenyl 2 Yl 2 Methyl 3 Nitrobenzamide Analogues

Systematic Structural Modifications at the Biphenyl (B1667301) Moiety

Research on related biphenyl-based inhibitors, such as those targeting the PD-1/PD-L1 interaction or Hsp90, has demonstrated that the substitution pattern on the biphenyl rings is a key determinant of potency. For instance, in a series of Hsp90 inhibitors, analogues with a para-para substitution pattern on the biphenyl rings exhibited superior inhibitory activity compared to those with a para-meta linkage. nih.gov This suggests that the spatial orientation and distance between the two phenyl rings are crucial for optimal interaction with the target protein.

Furthermore, the introduction of various substituents onto the biphenyl rings can modulate activity. Studies on biphenyl-benzamide derivatives as FtsZ inhibitors have shown that hydrophobic substitutions at specific positions can enhance antibacterial activity. nih.gov Conversely, the introduction of nitrogen atoms into the biphenyl ring system of Hsp90 inhibitors was found to be detrimental, leading to a 2-3 fold reduction in anti-proliferative activity, suggesting that the binding site may be largely apolar. nih.gov

The table below summarizes the impact of representative modifications on the biphenyl moiety on the biological activity of analogous compounds.

Compound IDModification on Biphenyl MoietyTargetBiological Activity (IC50/EC50)
Analogue 1 (para-para)Unsubstituted, para-para linkageHsp90Low micromolar range
Analogue 2 (para-meta)Unsubstituted, para-meta linkageHsp90Higher IC50 than para-para
Analogue 3Nitrogen insertion into biphenyl ringHsp902-3 fold reduction in activity
BMS-202Specific substitutions for PD-L1 bindingPD-L118 nM
Compound 2Nonsymmetric C2 substitutionPD-1/PD-L121.8 nM

Variations on the Benzamide (B126) Core and Nitro Group Substitution Patterns

The benzamide core of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide plays a vital role in orienting the biphenyl moiety and can participate in crucial hydrogen bonding interactions with the target protein. Modifications to this core, including the substituents on the benzamide ring, can significantly alter the compound's activity.

SAR studies on bis-benzamide inhibitors have highlighted the critical role of substituents on the N-terminal benzamide ring. For a particular series of androgen receptor inhibitors, a nitro group was found to be essential for inhibitory activity. mdpi.com Compounds lacking any substituent or possessing an amine group were inactive. mdpi.com This underscores the potential importance of the nitro group in the title compound for its biological function, possibly through specific electronic or hydrogen-bonding interactions.

The position of the nitro group is also a critical factor. In the case of this compound, the nitro group is at the 3-position. The electronic and steric effects of this placement, along with the 2-methyl group, will influence the conformation of the benzamide ring and its interaction with the target. In other classes of benzamide inhibitors, the introduction of a nitro group has been shown to decrease anti-proliferative activity, suggesting that its effect is highly context-dependent.

The table below illustrates the effect of modifications on the benzamide core in related inhibitor series.

Compound SeriesModification on Benzamide CoreEffect on Activity
Androgen Receptor InhibitorsNitro group at N-terminusEssential for activity
Androgen Receptor InhibitorsAmine group at N-terminusInefficient inhibition
Anticancer N-substituted BenzamidesChlorine atom or nitro-groupLargely decreases anti-proliferative activity
Mycobacterium tuberculosis QcrB InhibitorsReplacement of morpholine (B109124) with thiophene (B33073) and methyl at C-5Retained or improved potency (IC90 = 0.13 µM and 0.09 µM)

Impact of Stereochemistry and Conformational Rigidity on Molecular Interactions

The three-dimensional structure of a molecule, dictated by its stereochemistry and conformational flexibility, is a paramount determinant of its biological activity. For analogues of this compound, these factors govern how well the molecule fits into its biological target's binding site.

Increasing the conformational rigidity of a molecule can be a successful strategy in drug design. By reducing the number of accessible conformations, the entropic penalty of binding is lowered, which can lead to higher affinity. researchgate.net For biphenyl-based inhibitors, strategies to rigidify the structure, such as introducing fused rings or other conformational locks, could lead to more potent analogues.

Stereochemistry becomes particularly important when chiral centers are present or when atropisomerism (chirality arising from hindered rotation around a single bond) is possible, as is the case with certain substituted biphenyls. Different stereoisomers can exhibit vastly different biological activities, as they may interact with a chiral biological target in distinct ways. mdpi.com

Correlation of Structural Features with Predicted or Experimentally Determined Molecular Interaction Profiles

To rationalize the observed SAR and to guide the design of new analogues, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools. These techniques provide insights into the likely binding modes of inhibitors and the key molecular interactions that stabilize the ligand-target complex.

For biphenyl-based inhibitors of the PD-1/PD-L1 interaction, molecular modeling has revealed that the biphenyl core typically occupies a hydrophobic pocket. nih.gov The aryl rings often engage in π-π stacking interactions with aromatic residues of the protein, such as tyrosine. researchgate.net For example, in the binding of some inhibitors to PD-L1, a T-shaped π-stacking interaction between the biphenyl moiety and a tyrosine residue is observed. researchgate.net

The benzamide portion of the molecule is often involved in forming crucial hydrogen bonds. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the target. In the case of this compound, the nitro group could also participate in polar interactions.

The correlation between specific structural features and their role in molecular interactions is summarized below:

Structural FeaturePredicted or Observed Molecular InteractionImpact on Activity
Biphenyl Coreπ-π stacking with aromatic residues (e.g., Tyrosine); Hydrophobic interactionsCrucial for anchoring the molecule in the binding pocket
Amide LinkerHydrogen bonding with backbone or side-chain residues of the targetProvides specificity and contributes to binding affinity
Nitro GroupPolar interactions; potential hydrogen bondingCan either be beneficial or detrimental depending on the specific target environment
Methyl Group (on benzamide)Steric influence on the conformation of the benzamide; potential hydrophobic interactionsFine-tunes the orientation of the molecule for optimal binding

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of N 1,1 Biphenyl 2 Yl 2 Methyl 3 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of the molecular structure by identifying the number and types of chemically distinct protons and carbons. In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on the three distinct phenyl rings, the amide N-H proton, and the methyl group protons. The chemical shift of the amide proton is particularly sensitive to its environment and can provide clues about hydrogen bonding and conformation. The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbon, the methyl carbon, and the various aromatic carbons.

2D NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity Analysis

Two-dimensional NMR techniques are critical for probing the three-dimensional structure and conformation of the molecule in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful as they detect through-space interactions between protons that are in close spatial proximity (typically < 5 Å), irrespective of their through-bond connectivity. columbia.edureddit.com

For this compound, these experiments can elucidate the preferred orientation of the phenyl rings relative to each other. Key spatial correlations that would be investigated include:

Conformation around the Amide Bond: NOE/ROE correlations between the amide N-H proton and protons on both the biphenyl (B1667301) ring and the 2-methyl-3-nitrophenyl ring would reveal the conformation (cis or trans) and rotational restriction around the C-N amide bond.

Biphenyl Moiety Orientation: Correlations between protons on the two rings of the biphenyl group would provide information on the dihedral angle between them.

The choice between NOESY and ROESY depends on the molecular weight of the compound. For a molecule of this size (MW ≈ 346.36 g/mol ), which falls into the small-to-medium size category, NOESY is generally the preferred technique. reddit.com ROESY is often used for medium-sized molecules where the NOE effect can be close to zero. reddit.com

Table 1: Hypothetical Key NOESY/ROESY Correlations and Their Structural Implications

Interacting Protons Expected Correlation Structural Information Deduced
Amide N-H ↔ Ortho proton on biphenyl ring Strong Indicates a specific orientation of the biphenyl group relative to the amide plane.
Amide N-H ↔ Methyl protons (-CH₃) Weak/Medium Defines the conformation around the amide bond and steric environment.
Proton H-6' (biphenyl) ↔ Proton H-3 (biphenyl) Strong Confirms the proximity across the biphenyl linkage, providing insight into the torsional angle.
Methyl protons (-CH₃) ↔ Proton H-3' (biphenyl) Medium Suggests a folded conformation where the two main aromatic systems are relatively close.

NMR Relaxation Studies for Molecular Dynamics

Spin-Lattice Relaxation (T₁): Measuring the T₁ values for individual ¹³C nuclei across the molecule can map its flexibility. For this compound, one would expect different T₁ values for different parts of the molecule. The methyl carbon, being freely rotating, is expected to have a longer T₁ time compared to the protonated aromatic carbons within the more rigid ring structures. Differences in T₁ values between the two rings of the biphenyl moiety could indicate anisotropic motion.

Spin-Spin Relaxation (T₂): T₂ measurements are sensitive to slower motions and can be used to probe conformational exchange processes, such as restricted rotation around the amide bond or the biphenyl linkage.

These relaxation parameters are influenced by factors such as solvent viscosity, temperature, and molecular aggregation. nih.gov By analyzing the T₁/T₂ ratios and using theoretical models, it is possible to quantify the dynamics of different molecular fragments, distinguishing between rigid parts of the structure and those undergoing faster internal motion.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation and how it packs in a crystal lattice.

For a compound identified as this compound, crystallographic analysis has provided detailed structural parameters. scispace.com The analysis reveals the specific spatial arrangement of the aromatic rings and the functional groups. The dihedral angle between the two aromatic rings of the biphenyl moiety is a key conformational parameter, as is the relative orientation of the nitro-substituted ring. scispace.comnih.gov

In the solid state, molecules are often linked by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group can act as acceptors. These interactions are crucial in determining the crystal packing arrangement. In a related structure, N-(2-Methylphenyl)-2-nitrobenzamide, molecules are connected by N—H···O hydrogen bonds into chains. nih.gov

Table 2: Representative Crystallographic Data for this compound scispace.com

Parameter Value
Formula C₂₀H₁₆N₂O₃
Molecular Weight 344.36
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.2192(9)
b (Å) 24.520(4)
c (Å) 11.3026(16)
β (°) 103.667(3)
Volume (ų) 1674.8(4)
Z (molecules/unit cell) 4
Calculated Density (Mg/m³) 1.572
R-factor [I>2σ(I)] R1 = 0.0395

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by vibrations from the amide, nitro, and aromatic groups.

Amide Group: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration (νN-H) is typically observed in the range of 3200-3400 cm⁻¹. researchgate.net Its exact position can indicate the presence and strength of hydrogen bonding; a lower frequency suggests stronger H-bonding. The amide I band (primarily C=O stretching) is a strong absorption found between 1630 and 1680 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) appears around 1520-1570 cm⁻¹.

Nitro Group: The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (νas(NO₂)) typically near 1500-1560 cm⁻¹ and a symmetric stretch (νs(NO₂)) near 1300-1370 cm⁻¹. researchgate.net

Aromatic Rings: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹ are diagnostic of the substitution pattern on the phenyl rings.

Methyl Group: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Comparing the FT-IR and Raman spectra provides complementary information due to different selection rules. For instance, the symmetric nitro stretch is often stronger in the Raman spectrum, while the asymmetric stretch is more intense in the IR spectrum.

Table 3: Predicted Principal Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching 3200 - 3400
Aromatic (C-H) Stretching 3000 - 3100
Amide I (C=O) Stretching 1630 - 1680
Aromatic (C=C) Stretching 1450 - 1600
Amide II (N-H bend, C-N stretch) Mixed 1520 - 1570
Nitro (NO₂) Asymmetric Stretching 1500 - 1560
Nitro (NO₂) Symmetric Stretching 1300 - 1370

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification in Research Samples

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 347.37, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint that helps confirm the structure. For this compound, the most likely fragmentation pathways would involve cleavage of the weakest bonds, particularly the amide bond.

A plausible fragmentation pathway could include:

Amide Bond Cleavage: The most common fragmentation for amides is cleavage of the C-N bond or the carbonyl-phenyl bond. This would result in two primary fragment ions: one corresponding to the 2-methyl-3-nitrobenzoyl cation (m/z 180.03) and another corresponding to the protonated 2-aminobiphenyl (B1664054) radical cation (m/z 170.09).

Loss of Nitro Group: The parent ion could lose the nitro group (NO₂) or components thereof, such as loss of NO (30 Da) or O (16 Da).

Biphenyl Fragmentation: Further fragmentation of the biphenyl-containing ions could occur, leading to smaller aromatic fragments.

In metabolic studies, LC-MS is the primary tool for identifying potential metabolites in research samples (e.g., from in vitro incubations with liver microsomes). sciex.com Metabolites are typically formed through enzymatic reactions like oxidation (hydroxylation), reduction, or conjugation. By searching for specific mass shifts relative to the parent drug, potential metabolites can be identified. For example, the addition of an oxygen atom (hydroxylation) would result in a metabolite with an [M+H]⁺ ion at m/z 363.37 (+16 Da). Subsequent MS/MS analysis of this new ion would help pinpoint the location of the modification. diva-portal.org

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a modifier like formic acid), would be the standard approach for purity analysis. nih.gov Detection using a UV-Vis spectrophotometer would be highly effective due to the strong chromophores (aromatic rings, nitro group) in the molecule. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Isomer Separation: This molecule possesses the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of the individual conformers. In this case, rotation around the C-N bond connecting the biphenyl group to the amide nitrogen could be restricted due to steric hindrance from the substituents on both rings. If this rotational barrier is sufficiently high, the molecule could exist as a stable pair of enantiomers.

Separating such potential atropisomers would require chiral chromatography. This could involve using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC) to resolve the enantiomers. The development of such a separation method would be crucial for studying the distinct biological properties of each individual isomer, should they exist. Additionally, preparative chromatography could be used to isolate larger quantities of each isomer for further characterization. mdpi.com

Applications of N 1,1 Biphenyl 2 Yl 2 Methyl 3 Nitrobenzamide As a Chemical Tool in Research

Utility as a Scaffold for Rational Ligand Design and Library Synthesis

The biphenyl-benzamide core of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide represents a privileged scaffold in medicinal chemistry. Such frameworks are known to interact with a variety of biological targets, making them ideal starting points for the rational design of new therapeutic agents and the synthesis of compound libraries for high-throughput screening.

Exploration of Structure-Based Design Principles

The biphenyl (B1667301) moiety provides a rigid yet conformationally flexible backbone that can be tailored to fit into specific binding pockets of proteins. The amide linkage serves as a key hydrogen bond donor and acceptor, crucial for molecular recognition. The substituted benzamide (B126) portion allows for the introduction of various functional groups to modulate properties such as potency, selectivity, and pharmacokinetics.

Structure-activity relationship (SAR) studies on related benzamide derivatives have demonstrated the importance of specific substitutions. For instance, in a series of bis-benzamides designed as inhibitors of the androgen receptor (AR)-coactivator interaction, the presence of a nitro group was found to be essential for biological activity. researchgate.net This suggests that the 3-nitro group in this compound could play a critical role in its interaction with biological targets. The following table illustrates the impact of different substituents on the antiproliferative activity of bis-benzamide analogs in prostate cancer cells. researchgate.net

CompoundN-Terminus GroupSide ChainC-Terminus GroupIC50 (nM) in LNCaP cells
14aNO2(CH2)2CH(CH3)2CO2Me25
14bNO2CH2CH(CH3)2CO2Me32
14cNO2CH(CH3)2CO2Me45
14dNO2CH2PhCO2Me16
15aNH2(CH2)2CH(CH3)2CO2Me>1000

Combinatorial Chemistry Approaches

The modular nature of the this compound structure lends itself well to combinatorial synthesis. By varying the substituents on both the biphenyl and the nitrobenzamide rings, large libraries of analogs can be rapidly generated. These libraries can then be screened against various biological targets to identify lead compounds for drug discovery programs. The synthesis of such libraries can be achieved through established methods, such as parallel synthesis or split-and-pool techniques, often employing solid-phase organic synthesis to streamline the process.

Development as a Molecular Probe for Specific Biological Targets or Pathways

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The biphenyl and nitrobenzamide moieties present in this compound suggest its potential development as a fluorescent or chemical probe.

Biphenyl derivatives are known to exhibit interesting photophysical properties. For example, some hydroxy- and amino-biphenyls show variations in their fluorescence excitation and emission wavelengths with changes in pH. nih.gov While 3- and 4-nitrobiphenyl (B1678912) are non-fluorescent, the specific substitution pattern in this compound could potentially lead to environmentally sensitive fluorescence, making it a candidate for a turn-on or ratiometric fluorescent probe. The following table summarizes the fluorescent properties of some biphenyl derivatives. nih.gov

CompoundpH Range of FluorescenceExcitation Max (nm)Emission Max (nm)Quantum Yield
2-Hydroxybiphenyl0-8285345-
4-Hydroxybiphenyl0-9275345-
2-Aminobiphenyl (B1664054)0-2290350-
4-Aminobiphenyl0-3285355-
4,4'-Dihydroxybiphenyl0-14280350-

Furthermore, the nitroaromatic group can act as a quencher of fluorescence, which can be modulated upon interaction with a specific analyte or biological target, leading to a "turn-on" fluorescent signal. This principle has been utilized in the design of fluorescent probes for various biological applications.

Application in Supramolecular Chemistry and Materials Science Research

The rigid biphenyl core and the hydrogen-bonding capabilities of the amide group make this compound an interesting building block for supramolecular chemistry and materials science.

Self-assembly of biphenyl-peptide conjugates has been shown to form robust supramolecular nanofiber hydrogels. researchgate.net These materials have potential applications in tissue engineering and regenerative medicine. The biphenyl unit contributes to the structural integrity of the self-assembled nanostructures. The mechanical properties of these hydrogels can be tuned by modifying the peptide sequence. researchgate.net

Biphenyl-Tripeptide CompoundStorage Modulus (G') (kPa)Fiber Diameter (nm)Gelation Time (min)
BPAA-FFG-OH~1.0~15~30
BPAA-FFA-OH~2.5~12~20
BPAA-GFF-OH~0.7~20~45
BPAA-AFF-OH~13.8~10~15

In materials science, biphenyl derivatives are utilized in the development of organic light-emitting diodes (OLEDs) due to their thermal and morphological stability, as well as their charge-transporting properties. The specific electronic properties endowed by the nitro and methyl substituents on the benzamide ring of this compound could be explored for applications in novel organic electronic materials.

Use in Methodological Development for Synthetic Organic Chemistry

The synthesis of N-aryl benzamides is a fundamental transformation in organic chemistry. The development of efficient and sustainable methods for the synthesis of compounds like this compound is an active area of research.

One approach involves the direct conversion of nitroarenes to N-aryl amides, avoiding the need to first reduce the nitro group to an amine. For example, a Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been reported with good to excellent yields. nih.gov This method offers a more atom-economical and potentially greener route to this class of compounds. The table below shows the yields of various N-aryl amides synthesized using this method. nih.gov

NitroareneAcyl ChlorideProductYield (%)
NitrobenzeneBenzoyl chlorideN-Phenylbenzamide88
1-Chloro-4-nitrobenzeneBenzoyl chlorideN-(4-Chlorophenyl)benzamide75
1-Bromo-4-nitrobenzeneBenzoyl chlorideN-(4-Bromophenyl)benzamide70
1-Methoxy-4-nitrobenzeneBenzoyl chlorideN-(4-Methoxyphenyl)benzamide85
Nitrobenzene4-Methylbenzoyl chlorideN-Phenyl-4-methylbenzamide92

The unique substitution pattern of this compound could also make it a useful substrate for testing the scope and limitations of new synthetic methodologies, particularly those involving C-N bond formation or transformations of the nitro group.

Future Research Directions and Emerging Paradigms for N 1,1 Biphenyl 2 Yl 2 Methyl 3 Nitrobenzamide

Unexplored Synthetic Transformations and Derivatizations

The structural complexity of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide offers numerous opportunities for novel synthetic modifications to generate a library of analogues with potentially diverse properties. Future research could systematically explore transformations of its key functional groups.

A primary target for derivatization is the nitro group. Its reduction to an amine would be a gateway transformation, yielding N-{[1,1'-biphenyl]-2-yl}-3-amino-2-methylbenzamide. This new amino functionality could then serve as a handle for a wide array of subsequent reactions, including:

Acylation: Introduction of various acyl groups to form new amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Formation of secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can be subsequently converted into a range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).

Furthermore, the biphenyl (B1667301) moiety itself is ripe for exploration. Modern cross-coupling reactions, such as the Suzuki or Stille couplings, could be employed to introduce substituents at various positions on either of the phenyl rings, thereby modulating the steric and electronic properties of the entire molecule. The amide bond, while generally stable, could be subjected to hydrolysis or reduction under specific conditions to yield the constituent amine and carboxylic acid fragments, enabling the synthesis of ester or ketone analogues.

Functional Group Potential Transformation Resulting Moiety Potential Application of Derivative
Nitro Group (-NO₂)Catalytic Hydrogenation/ReductionAmine (-NH₂)Further functionalization, prodrug design
Biphenyl RingsSuzuki or Stille Cross-CouplingSubstituted BiphenylsTuning of steric/electronic properties
Amide Linkage (-CONH-)Hydrolysis / ReductionAmine and Carboxylic Acid / AmineSynthesis of ester/ketone analogues

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can be leveraged to predict the properties of this compound and its virtual derivatives, thereby accelerating research and reducing experimental costs. nih.gov

Future work could involve developing Quantitative Structure-Activity Relationship (QSAR) models. By generating a virtual library of derivatives based on the synthetic transformations outlined above, ML algorithms can be trained to predict various endpoints. These models have demonstrated high predictive accuracy in other contexts. nih.gov Key areas for predictive modeling include:

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles is crucial for assessing the drug-like potential of the compound and its analogues. nih.govnih.gov ML models can effectively predict outcomes for assays related to permeability, solubility, and metabolic stability. nih.gov

Bioactivity Prediction: Algorithms can screen the compound against databases of known biomolecular targets to generate hypotheses about its potential mechanism of action. Techniques like graph neural networks can automatically extract important features from molecular structures to enhance predictions. nih.gov

Physicochemical Properties: Prediction of properties such as solubility, pKa, and lipophilicity (logP) to guide formulation and optimization efforts.

The development of these models could utilize transfer learning, where a model trained on a large, global dataset of diverse molecules is fine-tuned with smaller, project-specific experimental data to improve its predictive power for this specific chemical scaffold. nih.gov

Investigation of Novel Molecular Targets and Interaction Modes in Advanced Research Systems

Identifying the specific molecular targets of a compound is fundamental to understanding its biological effects. For this compound, a combination of computational and experimental approaches could reveal novel interactions.

In Silico Screening: Molecular docking and molecular dynamics simulations can be used to screen the compound against a vast array of protein structures, such as those in the Protein Data Bank. nih.govnih.gov This can identify potential binding pockets and predict the stability of the protein-ligand complex, offering initial hypotheses for experimental validation. nih.govnih.gov

High-Throughput Screening (HTS): Screening the compound against large panels of assays for enzymes (e.g., kinases, proteases) and cellular receptors can empirically identify biological activities.

Chemoproteomics: Advanced mass spectrometry-based techniques, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), can be used to identify direct protein targets in a cellular context without prior knowledge of the target.

Once a target is identified, high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy could be employed to elucidate the precise binding mode. Hirshfeld surface analysis can also be used to characterize intermolecular interactions in detail. nih.gov These investigations would provide invaluable insights for structure-based design of more potent and selective derivatives.

Exploration of Photophysical Properties and Potential Optoelectronic Applications

Compounds containing extended π-systems, such as the biphenyl group, often exhibit interesting photophysical properties like fluorescence. urfu.ru The specific structure of this compound, with its electron-withdrawing nitro group and potentially twisted biphenyl rings, suggests a complex and potentially tunable electronic behavior.

Future research should focus on a systematic characterization of its photophysical properties:

Absorption and Emission Spectroscopy: Determining the UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities (solvatochromism) can provide insights into the nature of the electronic transitions and the dipole moment change upon excitation. urfu.ru

Quantum Yield and Lifetime Measurements: Quantifying the fluorescence quantum yield and excited-state lifetime are essential metrics for evaluating the efficiency of the emission process.

Computational Studies: Time-dependent density functional theory (TD-DFT) calculations can be used to model the electronic structure, predict transition energies, and understand the influence of molecular conformation on the photophysical properties.

The presence of the nitro group, which is often a fluorescence quencher, could lead to interesting phenomena. If the compound is fluorescent, it could potentially act as a sensor for nitroreductase enzymes or for environments with low oxygen (hypoxia). researchgate.net Furthermore, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. urfu.ruresearchgate.net

Property Technique Information Gained Potential Application
Absorption/EmissionUV-Vis & Fluorescence SpectroscopySolvatochromism, Stokes ShiftEnvironmental Sensors, Probes
Emission EfficiencyQuantum Yield & Lifetime MeasurementEfficiency of light emissionOLEDs, Imaging Agents
Electronic TransitionsTD-DFT CalculationsNature of excited statesDesign of new materials

Development of Advanced Analytical Techniques for Real-time Monitoring of Interactions

To fully understand the compound's behavior in complex biological systems, advanced analytical techniques are required. researchgate.netnih.gov While standard methods like HPLC and LC-MS are crucial for quantification and characterization, future research could focus on developing methods for real-time monitoring. researchgate.net

Biosensors: Development of biosensors based on principles like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) could enable real-time, label-free monitoring of the binding kinetics between this compound and its identified protein targets.

Hyphenated Spectroscopic Techniques: The use of techniques like liquid chromatography-mass spectrometry (LC-MS) is essential for studying the metabolism of the compound, allowing for the separation, identification, and quantification of metabolites in biological matrices. nih.govnih.gov

In-situ Spectroscopic Probes: If the compound or a specifically designed derivative possesses suitable fluorescent properties, it could be used directly for fluorescence microscopy techniques like Förster Resonance Energy Transfer (FRET) to study molecular interactions within living cells.

These advanced methods would provide dynamic information about the compound's interactions, complementing the static data from structural and biochemical assays and offering a more complete picture of its mechanism of action.

Q & A

Q. What are the common synthetic routes for N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , leveraging methodologies similar to biphenyl-amine derivatives. For instance, palladium(II)-catalyzed regioselective ortho-arylation of sp² C–H bonds using arylboronic acids under oxidative conditions (e.g., Ag₂O as an oxidant) is a proven route . Key reagents include Pd(OAc)₂, arylboronic acids, and solvents like acetonitrile. Post-synthesis, purification via column chromatography or preparative HPLC ensures product integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent positions. For example, aromatic proton signals in the δ 7.0–8.5 ppm range distinguish biphenyl moieties, while nitro group effects are observed in deshielded protons .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., observed vs. calculated [M+H]⁺ peaks) .
  • UV-Vis Spectroscopy : Useful for analyzing electronic transitions, especially if the nitro group participates in conjugation (e.g., λmax ~350–520 nm in acetonitrile) .

Q. What are the primary challenges in achieving high yields during synthesis?

Competing side reactions (e.g., over-oxidation or undesired coupling) and steric hindrance from the 2-methyl-3-nitrobenzamide group can reduce yields. Optimizing reaction parameters (temperature: 80–100°C; pH control in aqueous/organic mixtures) and using excess arylboronic acids (1.2–1.5 equiv) mitigate these issues .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitution to meta positions. However, under reductive conditions (e.g., H₂/Pd-C), the nitro group can be reduced to an amine, enabling subsequent amidation or diazotization for bioconjugation . Computational studies (DFT) are recommended to predict regioselectivity in complex reactions.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardization using:

  • Dose-response curves (IC₅₀ comparisons across studies).
  • Control compounds (e.g., known kinase inhibitors for anticancer assays).
  • Metabolic stability tests (e.g., liver microsome assays to account for degradation ). Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) is critical .

Q. How can computational modeling aid in SAR studies of this compound?

  • Docking simulations : Predict binding modes to targets like kinases or GPCRs by analyzing interactions between the nitro group and active-site residues.
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .
  • MD simulations : Assess stability of the biphenyl moiety in hydrophobic pockets .

Q. What advanced applications exist in medicinal chemistry?

  • PET radioligand precursors : The nitro group can be isotopically labeled (¹⁸F/¹¹C) for imaging applications, as demonstrated in endothelin receptor tracers .
  • Proteolysis-targeting chimeras (PROTACs) : The biphenyl structure serves as a linker for E3 ligase recruitment .

Methodological Recommendations

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>95%) .
  • Stability Testing : Store under inert atmosphere (N₂) at –20°C to prevent nitro group degradation .
  • Biological Assays : Include solubility enhancers (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.